
4,4-Dimethylpentane-1-sulfonyl chloride
Overview
Description
4,4-Dimethylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClO2S and a molecular weight of 198.71 g/mol . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of sulfonyl chlorides, such as 4,4-Dimethylpentane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the use of sulfonyl azides or amides, alkynes, and primary, secondary, or tertiary amines or ammonium salts . Another method employs sulfonyl chlorides, sodium azides, and amines . These methods often require special reagents and may proceed at elevated temperatures .Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpentane-1-sulfonyl chloride consists of 25 bonds in total. There are 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 sulfone .Physical And Chemical Properties Analysis
4,4-Dimethylpentane-1-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 198.71 g/mol .Scientific Research Applications
Analytical Chemistry Applications
4,4-Dimethylpentane-1-sulfonyl chloride is utilized as a derivatization agent in analytical chemistry to enhance the detection of various biomolecules. For instance, it has been employed in the determination of modified amino acids like dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine using high-performance liquid chromatography (HPLC). This application is critical for understanding protein modifications that occur in biological systems, offering insights into disease mechanisms and potential therapeutic targets (Malencik, Zhao, & Anderson, 1990).
Organic Synthesis
In organic synthesis, 4,4-Dimethylpentane-1-sulfonyl chloride is instrumental in facilitating various chemical transformations. It has been used in the preparation of ionic liquid sulfonic acid functionalized pyridinium chloride, which serves as an efficient, homogeneous, and reusable catalyst for the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This showcases its utility in promoting green chemistry by enabling reactions without the need for harmful solvents (Moosavi‐Zare et al., 2013).
Material Science
In material science, 4,4-Dimethylpentane-1-sulfonyl chloride contributes to the synthesis and functionalization of polymers and materials. For example, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel cell applications, demonstrating improved mechanical properties and proton conductivity. This highlights the compound's role in developing advanced materials for energy storage and conversion (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
properties
IUPAC Name |
4,4-dimethylpentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO2S/c1-7(2,3)5-4-6-11(8,9)10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVIWAYOANATKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpentane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



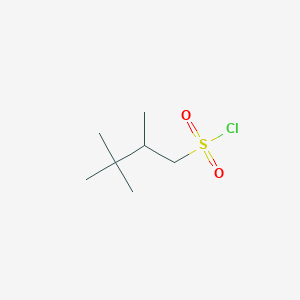
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)
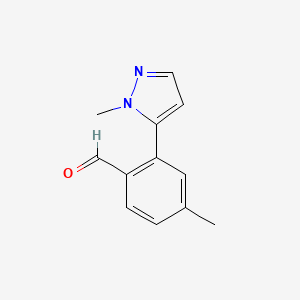
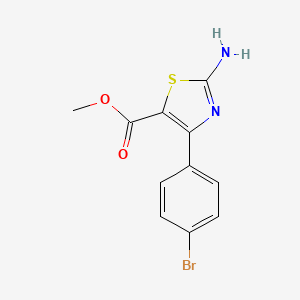
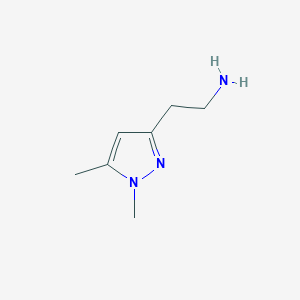
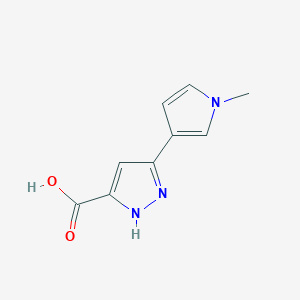
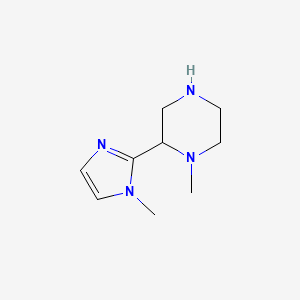
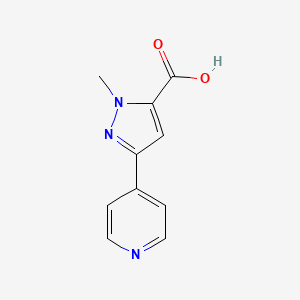
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
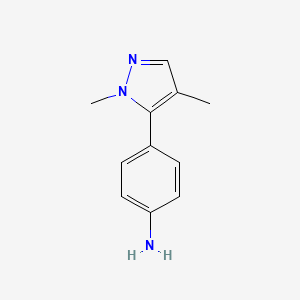
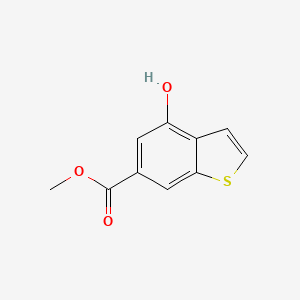
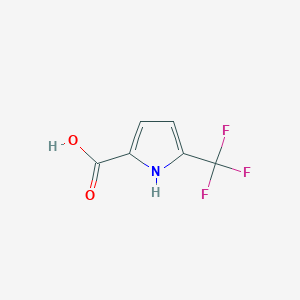
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
